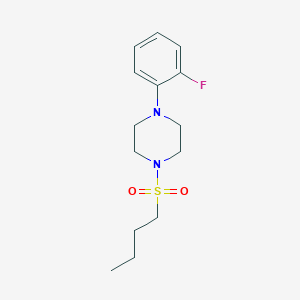
N-(2-tert-butyl-6-methylphenyl)-2-(trifluoromethyl)morpholine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-tert-butyl-6-methylphenyl)-2-(trifluoromethyl)morpholine-4-carboxamide, also known as TFMPP, is a synthetic compound that belongs to the class of piperazine derivatives. It was first synthesized in the 1970s and has gained attention in scientific research due to its potential therapeutic effects.
Wirkmechanismus
N-(2-tert-butyl-6-methylphenyl)-2-(trifluoromethyl)morpholine-4-carboxamide acts as a partial agonist of the serotonin 5-HT1B and 5-HT2A receptors. It also has affinity for the dopamine D2 receptor. Its mechanism of action is not fully understood, but it is believed to modulate neurotransmitter release and inhibit reuptake.
Biochemical and Physiological Effects
N-(2-tert-butyl-6-methylphenyl)-2-(trifluoromethyl)morpholine-4-carboxamide has been shown to induce behavioral changes in animal models, including hyperactivity, stereotypic behavior, and increased aggression. It has also been shown to alter the activity of certain brain regions involved in reward and motivation. In humans, N-(2-tert-butyl-6-methylphenyl)-2-(trifluoromethyl)morpholine-4-carboxamide has been reported to cause euphoria, increased sociability, and altered perception.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-tert-butyl-6-methylphenyl)-2-(trifluoromethyl)morpholine-4-carboxamide has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It also has a well-characterized mechanism of action and has been extensively studied in animal models. However, its effects on humans are not fully understood, and its potential therapeutic applications are still being investigated.
Zukünftige Richtungen
There are several potential future directions for research involving N-(2-tert-butyl-6-methylphenyl)-2-(trifluoromethyl)morpholine-4-carboxamide. One area of interest is its potential use in treating depression and anxiety disorders. Another area is its potential use as a drug delivery system for targeting specific brain regions. Additionally, further investigation is needed to fully understand its effects on humans and its potential therapeutic applications in various fields of research.
Synthesemethoden
N-(2-tert-butyl-6-methylphenyl)-2-(trifluoromethyl)morpholine-4-carboxamide can be synthesized through a multistep process involving the reaction of 2-tert-butyl-6-methylphenol with trifluoromethylmorpholine and phosgene. The resulting product is then purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(2-tert-butyl-6-methylphenyl)-2-(trifluoromethyl)morpholine-4-carboxamide has been studied for its potential therapeutic effects in various fields of research. In neuroscience, it has been investigated for its effects on serotonin receptors and its potential use in treating depression and anxiety disorders. In pharmacology, it has been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier. In agriculture, it has been investigated for its potential use as a pesticide.
Eigenschaften
IUPAC Name |
N-(2-tert-butyl-6-methylphenyl)-2-(trifluoromethyl)morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23F3N2O2/c1-11-6-5-7-12(16(2,3)4)14(11)21-15(23)22-8-9-24-13(10-22)17(18,19)20/h5-7,13H,8-10H2,1-4H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEGBGQGUOLEGMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)(C)C)NC(=O)N2CCOC(C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-tert-butyl-6-methylphenyl)-2-(trifluoromethyl)morpholine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[2-(3,5-dimethoxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5495148.png)
![N-{2-[5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl}-5-oxo-1-phenyl-3-pyrrolidinecarboxamide](/img/structure/B5495158.png)


![N-(5-chloro-2-pyridinyl)-2-{[5-(2-furyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5495168.png)
![N-{2-[4-(2,7-diazaspiro[4.5]dec-7-ylcarbonyl)phenoxy]ethyl}acetamide hydrochloride](/img/structure/B5495175.png)
![rel-(4aS,8aR)-1-(2-aminoethyl)-6-{[1-(4-methylphenyl)cyclopropyl]carbonyl}octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5495181.png)
![3-({[(2-fluorophenyl)amino]carbonyl}amino)-4-methylbenzoic acid](/img/structure/B5495184.png)
![2-[3-(1-naphthyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-2-oxoethanol](/img/structure/B5495192.png)

![2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5495220.png)
![5-{4-[3-(2-chlorophenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5495224.png)
![N-[2-(1,3-benzothiazol-2-yl)ethyl]-N'-benzylsulfamide](/img/structure/B5495225.png)
![4-chloro-N'-{[(phenylthio)acetyl]oxy}benzenecarboximidamide](/img/structure/B5495235.png)